

4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine CAS 16097-62-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B093125

[Get Quote](#)

An In-depth Technical Guide to 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS 16097-62-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. As a functionalized pyrimidine, it serves as a crucial building block and pharmaceutical intermediate in the synthesis of more complex, biologically active molecules.^[1] The presence of three key functional groups—a trifluoromethyl moiety, a hydroxyl (or keto) group, and a methylthio group—on a central pyrimidine scaffold makes this compound a versatile tool in drug discovery.

The incorporation of a trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.^[2] Pyrimidine derivatives, in general, are of immense interest due to their presence in numerous FDA-approved drugs and their ability to interact with various biological targets, exhibiting anti-cancer, anti-viral, and anti-inflammatory properties.^[3] This guide provides a comprehensive

overview of the core properties, synthesis, reactivity, and safe handling of this important research chemical.

Physicochemical and Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine are summarized below.

Property	Value	Source(s)
CAS Number	16097-62-4	[1][4][5]
Molecular Formula	C ₆ H ₅ F ₃ N ₂ OS	[1][4][6]
Molecular Weight	210.18 g/mol	[1][6][7]
Appearance	White to almost white powder or crystalline solid	[7][8]
Melting Point	176-180 °C	[1][7][9]
Boiling Point	205.7 ± 50.0 °C (Predicted)	[7][9]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[7][9]
Solubility	Soluble in Methanol	[7][9]
pKa	5.19 ± 0.50 (Predicted)	[7]
XLogP3	1.1	[1]
Topological Polar Surface Area	66.8 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	6	[1]

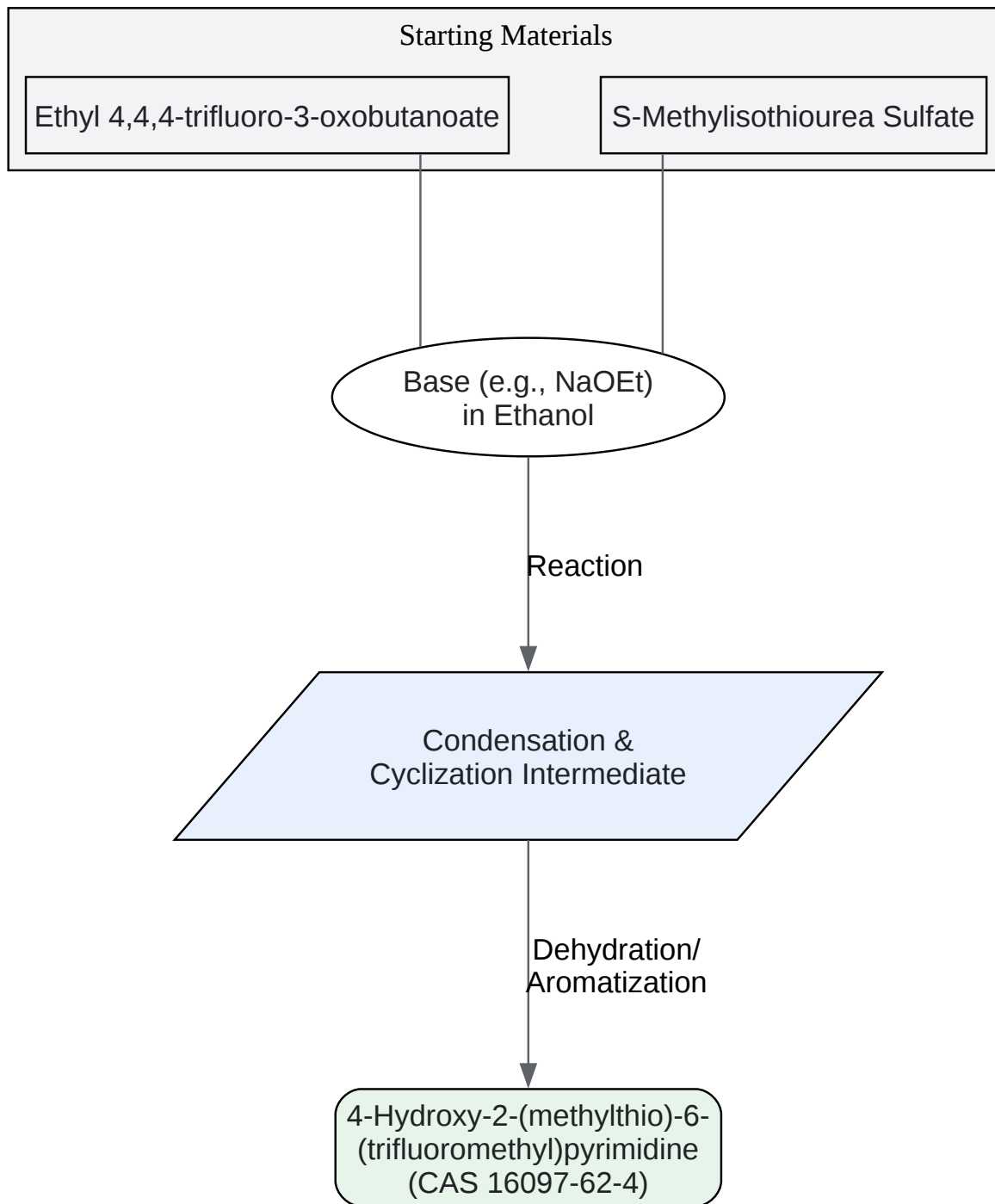
The XLogP3 value of 1.1 suggests moderate lipophilicity, a crucial parameter influencing a molecule's ability to cross cell membranes. The single hydrogen bond donor and multiple acceptor sites provide opportunities for specific interactions with biological targets.

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

While specific proprietary synthesis methods may vary, a chemically sound and common approach for constructing the pyrimidine ring is the condensation reaction between a β -ketoester and a thiourea derivative. In this case, the reaction would likely involve ethyl 4,4,4-trifluoro-3-oxobutanoate and S-methylisothiurea, typically used as its sulfate salt.

The causality behind this choice is rooted in classic heterocyclic chemistry. The β -ketoester provides the C4-C5-C6 fragment of the pyrimidine ring, while S-methylisothiurea provides the N1-C2-N3 fragment. The reaction proceeds via initial condensation, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring system.



[Click to download full resolution via product page](#)

Proposed synthesis workflow for the target compound.

Reactivity and Tautomerism

The compound exhibits reactivity characteristic of its constituent functional groups:

- **Keto-Enol Tautomerism:** The "4-Hydroxy" nomenclature describes the enol form. However, it exists in equilibrium with its keto tautomer, 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. This equilibrium is fundamental to its reactivity, influencing which atom (oxygen or nitrogen) acts as a nucleophile in subsequent reactions.
- **Methylthio Group:** The C2-S bond makes the methylthio group a potential leaving group. It can be displaced by strong nucleophiles or oxidized to sulfoxide and sulfone derivatives, further expanding the synthetic possibilities.
- **Trifluoromethyl Group:** This group is strongly electron-withdrawing, which increases the acidity of the N-H proton in the keto tautomer and influences the overall electron density of the pyrimidine ring. It is generally stable under most reaction conditions.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate.^{[1][8]} Its value lies in its pre-functionalized scaffold, allowing researchers to efficiently build molecular complexity. For drug development professionals, trifluoromethyl-substituted pyrimidines are attractive starting points for synthesizing libraries of compounds for screening against various therapeutic targets.^{[2][10]} The different functional groups allow for sequential and regioselective modifications, enabling the exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following protocols are based on aggregated safety data and represent a self-validating system for risk mitigation.

Hazard Identification

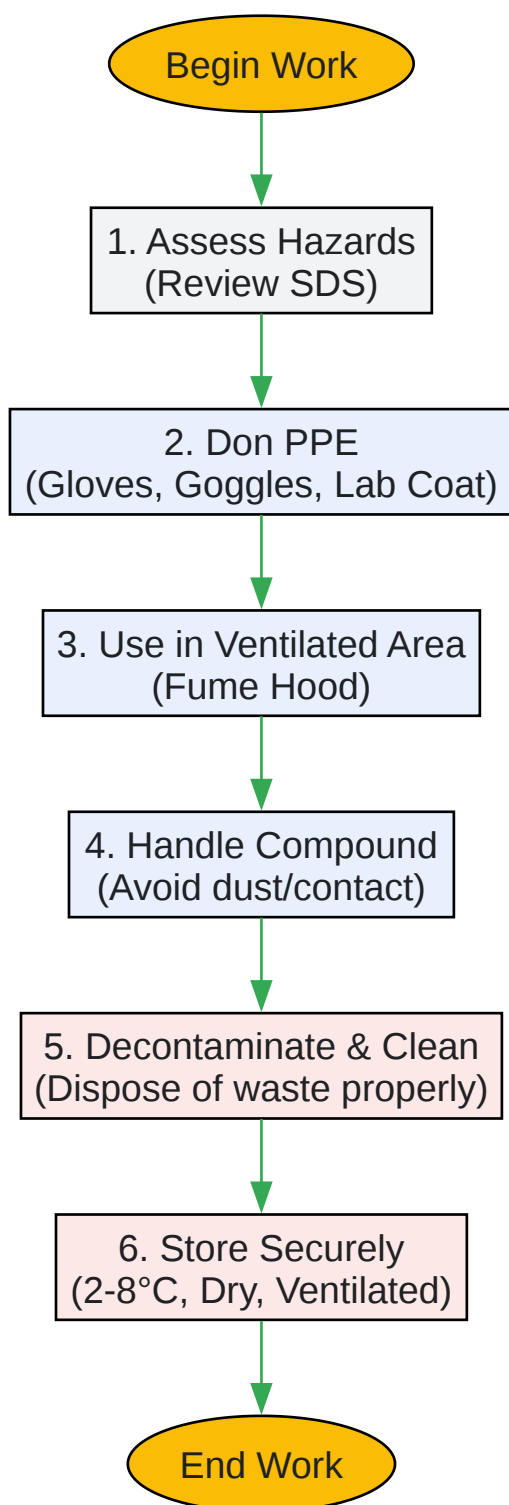
Based on aggregated GHS information, 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine is classified with the following hazards:

- **Signal Word:** Warning.^[1]

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - Related structures also carry warnings for H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation), which should be considered potential hazards.[11][12]

Recommended Handling Protocol

A logical workflow for handling this chemical minimizes exposure at every step.



[Click to download full resolution via product page](#)

Logical workflow for safe chemical handling.

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[\[11\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[12\]](#)[\[13\]](#)
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[\[11\]](#)[\[13\]](#)
 - Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[13\]](#)
- Handling Practices: Avoid creating dust.[\[13\]](#) Do not get in eyes, on skin, or on clothing.[\[13\]](#) Wash hands thoroughly after handling.[\[14\]](#)

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[\[13\]](#) [\[15\]](#) Recommended storage temperature is 2-8°C.[\[7\]](#)[\[9\]](#)
- Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[\[13\]](#)[\[15\]](#)

Conclusion

4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine, CAS 16097-62-4, is a highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a pyrimidine core with trifluoromethyl, hydroxyl, and methylthio functional groups provides a rich platform for synthetic diversification. Understanding its physicochemical properties, reactivity, and, most importantly, its safety profile is essential for its effective and responsible use in the laboratory. This guide serves as a foundational resource for researchers aiming to leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.

References

- The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. Medium. [Link]
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem. [Link]
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine. Oakwood Chemical. [Link]
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine. Proactive Molecular Research. [Link]
- Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health (NIH). [Link]
- 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. nbinnno.com [nbinnno.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. proactivemr.com [proactivemr.com]
- 6. 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine [oakwoodchemical.com]
- 7. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 16097-62-4 [m.chemicalbook.com]
- 8. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 16097-62-4 [amp.chemicalbook.com]
- 9. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE | 16097-62-4 [amp.chemicalbook.com]
- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine CAS 16097-62-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093125#4-hydroxy-2-methylthio-6-trifluoromethyl-pyrimidine-cas-16097-62-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com